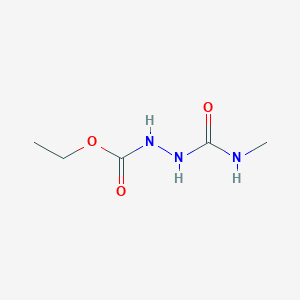

ethyl N-(methylcarbamoylamino)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl N-(methylcarbamoylamino)carbamate is a chemical compound with the molecular formula C5H11N3O3 and a molecular weight of 161.16 g/mol. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl N-(methylcarbamoylamino)carbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with methylamine to form ethyl N-methylcarbamate, which is then reacted with phosgene to produce this compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions

Ethyl N-(methylcarbamoylamino)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

科学研究应用

Ethyl N-(methylcarbamoylamino)carbamate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a model compound for studying carbamate-based drugs.

Industry: Used in the production of various chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of ethyl N-(methylcarbamoylamino)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by forming stable carbamate esters, which can inhibit enzyme activity or alter protein function. The pathways involved include the formation of carbamate-protein adducts and the subsequent inhibition of enzymatic activity .

相似化合物的比较

Similar Compounds

Ethyl carbamate: Similar in structure but lacks the methylcarbamoylamino group.

Methyl carbamate: Contains a methyl group instead of an ethyl group.

Phenyl carbamate: Contains a phenyl group instead of an ethyl group.

Uniqueness

Ethyl N-(methylcarbamoylamino)carbamate is unique due to its specific structure, which includes both ethyl and methylcarbamoylamino groups. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to other carbamate compounds .

生物活性

Ethyl N-(methylcarbamoylamino)carbamate is a compound that has garnered attention for its biological activity, especially in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound belongs to the class of carbamate compounds, which are known for their ability to interact with various biological targets. The compound acts primarily by forming stable carbamate esters that inhibit enzyme activity or alter protein function. This interaction often leads to the formation of carbamate-protein adducts, which can significantly impact enzymatic pathways .

Key Mechanisms:

- Enzyme Inhibition: this compound inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This effect is similar to that observed with other carbamates, which can disrupt normal neurotransmission, potentially resulting in neuromuscular and central nervous system (CNS) symptoms .

- Reversible Binding: Unlike organophosphates, carbamates like this compound form reversible complexes with AChE, allowing for a quicker recovery from toxicity compared to permanent inhibitors .

Biological Activity and Effects

The biological activity of this compound has been studied in various contexts, including its effects on neurological functions and potential therapeutic uses.

Toxicological Studies

Toxicological assessments indicate that exposure to carbamates can lead to various adverse effects on health:

| Type of Carbamate | Animal Model | Dosing | Observed Effects |

|---|---|---|---|

| This compound | Rat | 10 mg/kg | Neurological impairment; enzyme inhibition |

| Carbaryl | Rat | 10-30 mg/kg | Altered hormone levels; testicular damage |

| Bendiocarb | Rabbit | 5 mg/kg | Hemorrhagic effects on liver; renal damage |

These studies illustrate the compound's potential for inducing toxic effects similar to other carbamates, particularly concerning reproductive and neurological health .

Case Studies and Research Findings

Recent research has highlighted the broader implications of carbamate exposure on human health:

- Neurological Impact: A study indicated that low doses of carbamates could disrupt neuromuscular transmission, leading to symptoms such as muscle weakness and respiratory distress. These findings emphasize the need for careful monitoring of carbamate exposure in agricultural settings .

- Reproductive Health: Research has shown that exposure to certain carbamates can lead to hormonal imbalances and reproductive toxicity. For instance, studies conducted on rats demonstrated a decrease in testosterone levels and alterations in germ cell populations following exposure to carbaryl .

- Therapeutic Potential: Interestingly, some studies suggest that the structural motif of the carbamate group can enhance the biological activity of pharmacologically active compounds. This characteristic opens avenues for developing new drugs that utilize the unique properties of carbamates in targeting specific diseases .

属性

IUPAC Name |

ethyl N-(methylcarbamoylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3/c1-3-11-5(10)8-7-4(9)6-2/h3H2,1-2H3,(H,8,10)(H2,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAVAJIEMAZADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340951 |

Source

|

| Record name | ST51038342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13482-66-1 |

Source

|

| Record name | ST51038342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。